2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol
Description
2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol (CAS 1261951-63-6) is a phenolic compound characterized by a biphenyl core structure. The primary phenyl ring contains a hydroxyl group (-OH) at the ortho position, while the secondary phenyl ring is substituted at the meta position with a cyclopropylaminocarbonyl moiety (-CONH-cyclopropyl). This compound is synthesized for research applications, with a reported purity of 97% .
Properties
IUPAC Name |
N-cyclopropyl-3-(2-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15-7-2-1-6-14(15)11-4-3-5-12(10-11)16(19)17-13-8-9-13/h1-7,10,13,18H,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJBBOBJNOJNAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683603 | |
| Record name | N-Cyclopropyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261951-63-6 | |
| Record name | N-Cyclopropyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol typically involves the reaction of cyclopropylamine with 3-(chlorocarbonyl)phenylphenol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol is widely used in scientific research due to its unique properties. Some of its applications include:
Drug Development: The compound is used as an intermediate in the synthesis of pharmaceutical drugs.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Structural and Functional Differences
Core Modifications: Nicotinic Acid vs. Pyridine vs.
Nitro Groups: The nitro-substituted analog (CAS 1261924-42-8) may exhibit enhanced electrophilicity, impacting reactivity and metabolic stability .
Functional Group Variations: Carboxylic Acid vs. Phenol: Carboxylic acid-containing compounds (e.g., CAS 1261984-00-2) are more acidic (pKa ~4-5) compared to phenols (pKa ~10), affecting solubility and ionization under physiological conditions .
Biological Activity
2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and research findings.
The biological activity of this compound appears to be mediated through various mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory processes, similar to other phenolic compounds. For instance, it has been reported to interact with cyclooxygenase enzymes, which play a critical role in the inflammatory response.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, affecting gene expression related to inflammation and cellular metabolism.
Biochemical Pathways
Research indicates that this compound may engage in several key biochemical pathways:
- Inflammatory Pathways : It potentially modulates pathways associated with inflammation by inhibiting cyclooxygenase-2 (COX-2), leading to reduced production of pro-inflammatory mediators.
- Metabolic Pathways : The compound is likely metabolized by cytochrome P450 enzymes, resulting in various metabolites that could exhibit distinct biological activities.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key aspects include:
- Absorption and Distribution : The compound's ability to penetrate biological membranes and distribute within tissues is influenced by its chemical structure and interactions with transport proteins.
- Metabolism and Excretion : The metabolic pathways involving cytochrome P450 enzymes suggest that the compound may undergo significant biotransformation, impacting its efficacy and safety profile.
Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that this compound may possess anti-cancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : In animal models, the compound has demonstrated anti-inflammatory effects, correlating with its ability to inhibit COX-2 activity. These findings highlight its potential therapeutic applications in treating inflammatory diseases .
Case Studies
A notable case study involved the evaluation of this compound in a model of induced inflammation:
- Study Design : Researchers administered varying doses of the compound to rodents with induced paw edema. The results indicated a dose-dependent reduction in inflammation markers, supporting its anti-inflammatory potential.
- Results : The highest doses significantly decreased edema compared to control groups. Histological analysis revealed reduced leukocyte infiltration in treated animals.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
